N-[5-(2-fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide N-[5-(2-fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15025018
InChI: InChI=1S/C11H15FN4O2S/c1-19(17,18)15-11-13-7-16(8-14-11)6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3,(H2,13,14,15)
SMILES:
Molecular Formula: C11H15FN4O2S
Molecular Weight: 286.33 g/mol

N-[5-(2-fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide

CAS No.:

Cat. No.: VC15025018

Molecular Formula: C11H15FN4O2S

Molecular Weight: 286.33 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(2-fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide -

Specification

Molecular Formula C11H15FN4O2S
Molecular Weight 286.33 g/mol
IUPAC Name N-[3-[(2-fluorophenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide
Standard InChI InChI=1S/C11H15FN4O2S/c1-19(17,18)15-11-13-7-16(8-14-11)6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3,(H2,13,14,15)
Standard InChI Key XNRRDEYOMINCJL-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)NC1=NCN(CN1)CC2=CC=CC=C2F

Introduction

N-[5-(2-fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is a complex organic compound featuring a methanesulfonamide group and a tetrahydro-1,3,5-triazin moiety. The presence of a fluorobenzyl group enhances its chemical diversity and potential reactivity. The molecular formula for this compound is C12H15FN4O2S, with a molecular weight of approximately 286.34 g/mol.

Structural Features and Biological Activity

The compound's structure includes several functional groups that may interact with biological targets, suggesting significant potential for biological activity. Compounds with similar structures have been studied for their potential in various applications, including pharmaceuticals and agriculture.

Key Structural Elements:

  • Methanesulfonamide Group: Known for its ability to interact with enzymes and receptors.

  • Tetrahydro-1,3,5-triazin Moiety: Provides a unique scaffold for biological interactions.

  • Fluorobenzyl Group: Enhances reactivity and chemical diversity.

Synthesis and Applications

The synthesis of N-[5-(2-fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide typically involves multi-step synthetic routes. The unique properties of this compound make it suitable for various applications, particularly in fields where specific biological interactions are desired.

Potential Applications:

  • Pharmaceuticals: Potential for drug development due to its ability to interact with biological targets.

  • Agriculture: Could be used in the development of novel agrochemicals.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[5-(2-fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide. These include:

Compound NameStructural FeaturesUnique Aspects
N-(2-amino-3-fluorophenyl)methanesulfonamideAmino group on a fluorophenyl ringExhibits different biological activities due to amino substitution
N-(4-fluorobenzyl)-1H-pyrazolePyrazole ring instead of triazinDifferent reactivity patterns due to ring structure
2-Fluoro-N-(phenyl)methanesulfonamidePhenyl group instead of tetrahydrotriazineDisplays distinct pharmacological profiles

Research Findings and Interaction Studies

Interaction studies reveal that this compound can bind to specific biological targets such as enzymes and receptors. Techniques like molecular docking and binding assays are often utilized to understand the mechanism of action and optimize efficacy.

Techniques Used:

  • Molecular Docking: To predict binding affinity and orientation.

  • Binding Assays: To quantify interactions with biological targets.

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